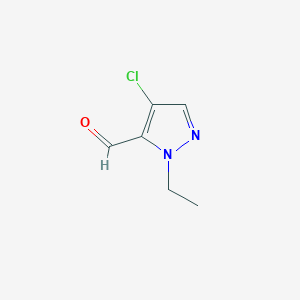

4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde

Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde (CAS: 1005609-70-0) is a pyrazole-based aldehyde with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . It is characterized by a chloro substituent at position 4, an ethyl group at position 1, and a formyl group at position 5 of the pyrazole ring. The compound requires storage at 2–8°C under an inert atmosphere to maintain stability . Its primary applications include serving as a precursor in synthesizing pharmacologically active pyrazole derivatives, such as Schiff bases and oxime esters .

Propriétés

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDUINQWFDEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588670 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005609-70-0 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 1-ethyl-3,5-dichloropyrazole with dimethylformamide and phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the desired aldehyde compound .

Industrial Production Methods: In industrial settings, the production of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-chloro-1-ethyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structure allows for the modification and development of compounds targeting specific diseases, enhancing the efficacy of targeted therapies. For example, derivatives of this compound have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and analgesic properties.

Case Study: Anticonvulsant Activity

Research has shown that derivatives synthesized from 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde exhibit significant anticonvulsant activity. A study evaluated several synthesized pyrazole derivatives for their ability to inhibit seizures in animal models. The results indicated that certain derivatives had comparable efficacy to established anticonvulsants, highlighting the potential of this compound in developing new therapeutic agents .

Agrochemistry

Herbicidal Applications

The compound is recognized for its herbicidal properties, effectively controlling unwanted plant growth in various crops. This application is crucial for improving agricultural yield and reducing competition for resources among crops.

Case Study: Insecticidal Activities

In a study focused on insecticidal activity, several derivatives of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde were synthesized and tested against Aphis fabae. The results showed that certain compounds displayed over 85% mortality at specific concentrations, indicating their potential as effective insecticides .

Material Science

Advanced Materials Development

The unique chemical properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde make it suitable for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance due to the incorporation of this compound.

Analytical Chemistry

Reagent Applications

In analytical chemistry, 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is utilized as a reagent in various analytical methods. It facilitates the detection and quantification of other compounds, which is essential for quality control across multiple industries.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde and its derivatives depends on the specific biological target. Generally, these compounds interact with enzymes or receptors, leading to inhibition or modulation of their activity. For example, in enzyme inhibition, the compound may bind to the active site, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may act as an agonist or antagonist, altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Substituent Effects on Reactivity: The ethyl group in the target compound provides moderate steric hindrance compared to phenyl (e.g., 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde) or methyl (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) groups. This influences reactivity in condensation reactions, such as forming Schiff bases with amines . Chlorophenoxy substituents (e.g., 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) significantly alter electronic properties, enhancing interactions with biological targets like enzymes or receptors .

Synthetic Accessibility :

- Derivatives with methyl or ethyl groups (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) are synthesized via the Vilsmeier-Haack reaction , a one-step formylation method using DMF and POCl₃ .

- Aryl-substituted analogs (e.g., 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) often require multi-step routes, including Ullmann coupling or nucleophilic aromatic substitution .

Biological Activity: Phenoxy and aryl groups correlate with enhanced antimicrobial and anti-inflammatory activities. For example, 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows promise in inhibiting bacterial growth . The formyl group in all analogs enables derivatization into hydrazones or oximes, which are explored for anticancer and analgesic applications .

Melting Points: Methyl-substituted derivatives (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit higher melting points (~140°C) due to crystalline packing, whereas ethyl or propyl analogs show lower thermal stability .

Activité Biologique

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is C6H7ClN2O, with a molecular weight of 158.58 g/mol. It features a pyrazole ring with a chloro group and an aldehyde functional group at the 5-position, contributing to its reactivity and biological potential.

Target Interactions

Pyrazole derivatives, including 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde, interact with various biological targets through mechanisms such as:

- Covalent Bond Formation : Many pyrazoles form covalent bonds with enzymes or receptors, altering their functionality.

- Intermolecular Forces : Hydrogen bonding and van der Waals interactions can enhance binding affinity to biological targets.

Biochemical Pathways

The compound influences several biochemical pathways, which vary based on the specific targets it interacts with. These pathways are crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde have shown effectiveness against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Pyrazole derivatives | 26 | Significant apoptosis |

| HepG2 (Liver Cancer) | Curcumin analogs with pyrazole | 49.85 | Growth inhibition |

| A549 (Lung Cancer) | Pyrazole derivatives | Varies | Induced autophagy |

These findings suggest that pyrazoles can be developed as novel anticancer agents through structural modifications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that pyrazoles exhibit significant activity against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Notable antifungal activity observed in laboratory settings |

This antimicrobial potential positions 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde as a candidate for further development in infectious disease treatment .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, several pyrazole derivatives were tested for cytotoxicity. The results demonstrated that specific compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy compared to monotherapy .

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole carboxamides were evaluated for their antifungal activity. One derivative showed a significant inhibition rate against Candida species, suggesting that modifications in the pyrazole structure can lead to enhanced biological activity against fungal pathogens .

Applications in Drug Discovery

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is being explored for its potential in drug discovery across various fields:

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests it could be developed into anti-inflammatory drugs.

- Agrochemicals : Its derivatives are utilized in synthesizing herbicides and fungicides due to their potent biological activities against pests and pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde?

The Vilsmeier-Haack reaction is a foundational method for synthesizing pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-aryl derivatives are synthesized via the Vilsmeier–Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF . Optimization involves controlling reaction temperature (typically 0–5°C during aldehyde group introduction) and stoichiometric ratios of reagents to minimize side products. Post-reaction purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization steps include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm depending on substitution .

- IR spectroscopy : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ confirms the aldehyde functionality .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₇H₈ClN₂O: 172.6 g/mol).

Q. What safety precautions are critical when handling this compound?

While specific safety data for 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde are limited, structurally similar pyrazole derivatives (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) require:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood due to potential respiratory irritation from aldehyde vapors.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 5-chloro position?

Substitution of the 5-chloro group with phenols or thiols requires a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C. For example, 5-(4-chlorophenoxy)-3-methyl-1-phenyl derivatives are synthesized via nucleophilic aromatic substitution, with reaction monitoring via TLC to track intermediate formation . Yield improvements (from ~60% to >85%) are achieved by using catalytic phase-transfer agents (e.g., TBAB) .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .

- Structure refinement : SHELXL-2018/3 for full-matrix least-squares refinement, with R-factors < 0.05 for high-quality datasets .

- Visualization : Mercury CSD 4.0 for void analysis and packing pattern comparisons .

Q. How can mechanistic contradictions in synthetic pathways be resolved?

Discrepancies in reaction outcomes (e.g., competing aldehyde vs. carboxylic acid formation) are addressed via:

- Kinetic studies : Monitoring intermediate stability under varying pH and temperature.

- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .

- Isolation of intermediates : For example, trapping the Vilsmeier intermediate (chloromethyleniminium salt) to confirm its role in aldehyde formation .

Q. What strategies enhance the compound’s utility in heterocyclic synthesis?

The aldehyde group enables diverse reactions:

- Knoevenagel condensation : With ethyl cyanoacetate to form α,β-unsaturated nitriles for antimicrobial studies .

- Hydrazone formation : Reacting with substituted hydrazides yields Schiff bases with anticonvulsant activity (e.g., MES seizure model EC₅₀ values < 50 mg/kg) .

- Cyclization : With hydrazine hydrate to synthesize pyrazolo[3,4-c]pyrazoles, characterized by SCXRD and Hirshfeld surface analysis .

Q. How can biological activity data be reconciled across studies?

Variability in bioassay results (e.g., IC₅₀ discrepancies) is mitigated by:

- Standardized protocols : Adhering to OECD guidelines for in vivo models (e.g., maximal electroshock tests for anticonvulsant screening) .

- Dose-response curves : Triplicate experiments with positive controls (e.g., phenytoin for seizure studies) .

- Meta-analysis : Cross-referencing data with databases like ChEMBL to identify structure-activity trends .

Methodological Tables

Table 1: Key Crystallographic Data for Pyrazole Carbaldehydes

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | R-factor | Reference |

|---|---|---|---|---|---|---|---|

| 5-Cl-3-Me-1-Ph-pyrazole-4-carbal. | P21/c | 9.1016 | 7.5298 | 22.1242 | 93.908 | 0.039 | |

| 5-Cl-1,3-diMe-pyrazole-4-carbal. | P-1 | 7.112 | 9.876 | 11.245 | 89.34 | 0.041 |

Table 2: Synthetic Yields Under Optimized Conditions

| Reaction Type | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0°C, 12 hr | 78 | 97 |

| Phenoxy substitution | K₂CO₃, DMF, 80°C, 8 hr | 85 | 99 |

| Knoevenagel condensation | Et₃N, EtOH, RT, 24 hr | 92 | 98 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.